5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
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Description
5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O4S2 and its molecular weight is 442.97. The purity is usually 95%.
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Biological Activity
5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an inhibitor of receptor-interacting protein kinase 1 (RIP1), which plays a significant role in regulating cell death pathways and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C19H23ClN2O4S with a molecular weight of approximately 442.97 g/mol. Its structure includes a chloro substituent, an isobutyl group, and a sulfonamide functional group attached to a tetrahydrobenzo[b][1,4]oxazepine moiety. The presence of these functional groups suggests diverse chemical reactivity and potential interactions within biological systems.
Property | Value |
---|---|
Molecular Formula | C19H23ClN2O4S |
Molecular Weight | 442.97 g/mol |
CAS Number | 922057-56-5 |
Purity | ≥95% |
The primary mechanism of action for 5-chloro-N-(5-isobutyl...) involves the inhibition of RIP1 kinase. This kinase is crucial in various signaling pathways associated with necroptosis and inflammation. Inhibition of RIP1 can lead to reduced inflammation and cell death in pathological conditions.
Key Biological Activities
- Anti-inflammatory Effects : Research indicates that compounds targeting RIP1 could have therapeutic implications in treating inflammatory disorders.
- Neuroprotective Potential : Given the role of RIP1 in neurodegenerative diseases, this compound may offer protective effects against conditions like Alzheimer's disease.
- Cancer Therapeutics : The modulation of programmed cell death pathways through RIP1 inhibition suggests potential applications in cancer treatment.
Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Inhibition of RIP1 Kinase
A study demonstrated that 5-chloro-N-(5-isobutyl...) effectively inhibited RIP1 kinase activity in vitro. The IC50 value was determined to be approximately 50 nM, indicating a strong binding affinity.
Case Study 2: Anti-inflammatory Activity
In vivo experiments using animal models of inflammation showed that treatment with this compound significantly reduced markers of inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
Synthesis and Derivatives
The synthesis of 5-chloro-N-(5-isobutyl...) typically involves multiple steps, including:
- Formation of the tetrahydrobenzo[b][1,4]oxazepine core.
- Introduction of the chloro and isobutyl substituents.
- Attachment of the thiophene ring and sulfonamide group.
These synthetic routes often require careful optimization to enhance yield and purity.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 5-chloro-N-(5-isobutyl...), which may also exhibit biological activities:
Compound Name | Key Features |
---|---|
N-(3-Methylphenyl)-N'-(pyridin-2-yloxy)urea | Anti-inflammatory properties |
N-(6-Chloropyridin-3-YL)-N'-(pyrimidin-2-YL)urea | Inhibitor of protein kinases |
Benzenesulfonamide derivatives | Common scaffold in drug design |
The unique combination of functional groups in 5-chloro-N-(5-isobutyl...) may enhance its selectivity and potency against RIP1 kinase compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-12(2)10-22-14-9-13(21-28(24,25)17-8-7-16(20)27-17)5-6-15(14)26-11-19(3,4)18(22)23/h5-9,12,21H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQPQPIBOSTYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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